Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride
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Overview
Description
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride is a chemical compound with the molecular formula C15H21NO2·HCl. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride typically involves the reaction of 2,4-dimethylphenylacetic acid with piperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then esterified using methanol and hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a crystalline powder, which is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylate
- Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrobromide
Uniqueness
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C15H22ClNO2 |
---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-10-4-5-13(11(2)8-10)12-6-7-16-14(9-12)15(17)18-3;/h4-5,8,12,14,16H,6-7,9H2,1-3H3;1H |
InChI Key |
YKMDGGOGFSCNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCNC(C2)C(=O)OC)C.Cl |
Origin of Product |
United States |
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